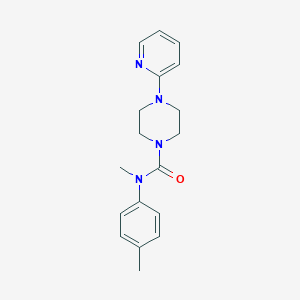
Ácido 3-(3,4,5-trimetil-pirazol-1-il)-butírico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4,5-Trimethyl-pyrazol-1-yl)-butyric acid is a heterocyclic compound featuring a pyrazole ring substituted with three methyl groups at positions 3, 4, and 5, and a butyric acid moiety at position 1
Aplicaciones Científicas De Investigación
3-(3,4,5-Trimethyl-pyrazol-1-yl)-butyric acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trimethyl-pyrazol-1-yl)-butyric acid typically involves the reaction of 3,4,5-trimethylpyrazole with butyric acid derivatives under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the pyrazole and butyric acid moieties. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of 3-(3,4,5-Trimethyl-pyrazol-1-yl)-butyric acid may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4,5-Trimethyl-pyrazol-1-yl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted pyrazoles.
Mecanismo De Acción
The mechanism of action of 3-(3,4,5-Trimethyl-pyrazol-1-yl)-butyric acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,4,5-Trimethyl-pyrazol-1-yl)-acetic acid
- 3-(3,4,5-Trimethyl-pyrazol-1-yl)-propionic acid
- 3-(3,4,5-Trimethyl-pyrazol-1-yl)-valeric acid
Uniqueness
3-(3,4,5-Trimethyl-pyrazol-1-yl)-butyric acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of the butyric acid moiety. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
3-(3,4,5-trimethylpyrazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-6(5-10(13)14)12-9(4)7(2)8(3)11-12/h6H,5H2,1-4H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPVUHXYZAMXDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C(C)CC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(diethylamino)phenyl]-2-(2-thienyl)acetamide](/img/structure/B500187.png)


![N-[2-(hydroxymethyl)phenyl]-2,2-dimethylbutanamide](/img/structure/B500191.png)
![N-[4-(benzyloxy)phenyl]-2,2-dimethylbutanamide](/img/structure/B500192.png)

![9-{2-hydroxy-3-[(2-hydroxyethyl)amino]propyl}-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B500198.png)



![2,2-dimethyl-N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B500202.png)



